An In-depth Technical Guide to Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate (CAS 172846-33-2)
An In-depth Technical Guide to Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate (CAS 172846-33-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate, also known as N,N-Bis(Boc)-3-bromo-1-propanamine, is a versatile bifunctional reagent crucial in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a stable di-tert-butoxycarbonyl (di-Boc) protected amine and a reactive bromopropyl chain, makes it an invaluable building block for the strategic introduction of a protected primary aminopropyl moiety. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, insights into its reactivity and applications, and essential safety information.
Introduction: A Strategic Synthetic Tool
In the intricate world of multi-step organic synthesis, particularly in the realm of drug discovery, the ability to introduce functional groups in a controlled and protected manner is paramount. Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate (Figure 1) emerges as a key player in this context. It serves as a synthetic equivalent of a 3-aminopropyl cation, but with the amine functionality masked by two bulky tert-butoxycarbonyl (Boc) groups. This double protection significantly reduces the nucleophilicity and basicity of the nitrogen atom, preventing unwanted side reactions and allowing for precise manipulation of the molecule at the bromopropyl terminus. The robustness of the di-Boc protecting group under various reaction conditions, coupled with its straightforward removal under acidic conditions, underscores the strategic advantage of this reagent.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in the laboratory.
Table 1: Physicochemical Properties of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate [1]
| Property | Value |
| CAS Number | 172846-33-2 |
| Molecular Formula | C₁₃H₂₄BrNO₄ |
| Molecular Weight | 338.24 g/mol |
| IUPAC Name | tert-butyl N-(3-bromopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
| Synonyms | N,N-Bis(Boc)-3-bromo-1-propanamine, Di(tert-butyl) 3-bromopropylimidodicarbonate |
| Appearance | Liquid |
| Purity | Typically ≥95% |
While a publicly available, peer-reviewed full set of spectroscopic data is not readily found, typical chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on the structure. The ¹H NMR spectrum would be expected to show a singlet for the 18 protons of the two tert-butyl groups, and multiplets for the three methylene groups of the propyl chain. The ¹³C NMR would similarly show characteristic signals for the quaternary and methyl carbons of the Boc groups, the carbonyl carbons, and the three carbons of the propyl chain, with the carbon attached to the bromine being the most deshielded of the aliphatic carbons.
Synthesis and Mechanism
The synthesis of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate can be conceptualized through a multi-step process starting from readily available precursors. A plausible and commonly employed synthetic strategy involves the initial protection of a suitable starting material, followed by functional group transformation.
Conceptual Synthetic Pathway
A logical synthetic route commences with the protection of 3-amino-1-propanol. The primary amine is first protected with two Boc groups using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The resulting N,N-Bis(Boc)-3-amino-1-propanol is then subjected to a bromination reaction, for instance, using phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), to convert the hydroxyl group into a bromide.
Diagram 1: Conceptual synthetic pathway for the target molecule.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of tert-butyl N-(3-hydroxypropyl)-N-(tert-butoxycarbonyl)carbamate
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To a stirred solution of 3-amino-1-propanol (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or N,N-diisopropylethylamine (2.5 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the di-Boc protected amino alcohol.
Step 2: Synthesis of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate
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Dissolve the N,N-Bis(Boc)-3-amino-1-propanol (1 equivalent) in an anhydrous aprotic solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C.
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Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise with vigorous stirring.
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After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring by TLC.
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Carefully quench the reaction by slowly pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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The resulting crude product can be purified by silica gel chromatography to afford the final product.
Applications in Organic Synthesis and Drug Discovery
The primary utility of Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate lies in its role as an electrophilic building block for the introduction of a protected 3-aminopropyl chain. The di-Boc protected nitrogen is sufficiently sterically hindered and electronically deactivated to be non-nucleophilic, allowing the terminal bromide to react selectively with a wide range of nucleophiles.
Alkylation of Nucleophiles
This reagent is ideal for the N-alkylation, O-alkylation, S-alkylation, and C-alkylation of various substrates. For instance, it can be used to alkylate phenols, thiols, carbanions, and secondary amines. The resulting product contains a latent primary amine that can be unmasked in a later synthetic step.
Diagram 2: General scheme for the alkylation of nucleophiles.
This strategy is particularly valuable in the synthesis of complex molecules where a primary amine is required at a specific position, but its presence would interfere with earlier synthetic transformations.
Deprotection of the Di-Boc Group
The removal of the two Boc groups is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in a solvent like dioxane or methanol are commonly employed. The reaction proceeds via the formation of a tert-butyl cation, which is scavenged by the solvent or an added scavenger. This deprotection step is generally clean and high-yielding, regenerating the primary amine functionality for further elaboration.
Safety and Handling
Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
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Causes skin irritation (H315).
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Causes serious eye irritation (H319).
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May cause respiratory irritation (H335).
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May be harmful if swallowed, in contact with skin, or if inhaled.
Precautionary Measures:
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Wear protective gloves, clothing, and eye/face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Use only outdoors or in a well-ventilated area.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If skin irritation occurs, get medical advice/attention.
Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate is a highly effective and strategic reagent for the introduction of a protected 3-aminopropyl moiety in organic synthesis. Its bifunctional nature, coupled with the stability of the di-Boc protecting group and its facile removal, makes it an indispensable tool for medicinal chemists and synthetic organic chemists engaged in the construction of complex, nitrogen-containing molecules. A clear understanding of its properties, synthesis, and reactivity allows for its judicious and efficient application in the development of novel therapeutics and other advanced materials.
References
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PubChem. Bis(1,1-dimethylethyl)(3-bromopropyl) imidodicarbonate. National Center for Biotechnology Information. [Link]
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CP Lab Safety. BIS(1,1-DIMETHYLETHYL)(3-BROMOPROPYL) IMIDODICARBONATE, 97% Purity, C13H24BrNO4, 1 gram. [Link]
